molecular formula C8H12O2 B1360012 3-Ethoxy-2-cyclohexen-1-one CAS No. 5323-87-5

3-Ethoxy-2-cyclohexen-1-one

Cat. No. B1360012
CAS RN: 5323-87-5
M. Wt: 140.18 g/mol
InChI Key: JWCFJPLIRVYENQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-cyclohexen-1-one is a chemical compound with the formula C8H12O2 and a molecular weight of 140.1797 . It appears as a clear colorless to pale yellow liquid . This compound is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones, by addition of organometallic reagents and subsequent hydrolysis .


Synthesis Analysis

The synthesis of 3-Ethoxy-2-cyclohexen-1-one involves the addition of concentrated HCl to a solution of 1,3-cyclohexanedione in ethanol at room temperature. After stirring for 24 hours, saturated NaHCO3 is added to quench the reaction .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-cyclohexen-1-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Ethoxy-2-cyclohexen-1-one is a useful intermediate for the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones. This is achieved by the addition of organometallic reagents and subsequent hydrolysis .


Physical And Chemical Properties Analysis

3-Ethoxy-2-cyclohexen-1-one is a clear colorless to pale yellow liquid . It has a refractive index of 1.5020 to 1.5060 at 20°C . Its density is 0.963 g/mL at 25°C .

Scientific Research Applications

Synthesis of Tobacco Flavour Constituents

3-Ethoxy-2-cyclohexen-1-one plays a crucial role in the synthesis of key constituents of tobacco flavor. In a study by Torii, Inokuchi, and Ogawa (1979), it was used in the cross-aldol reaction with α,β-enals, leading to the synthesis of 4-(trans-2-butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-ones, a significant component of tobacco flavor (Torii, Inokuchi, & Ogawa, 1979).

Catalysis in Organic Synthesis

Matsuo et al. (2009) demonstrated the use of 3-ethoxy-2-cyclohexen-1-one in [4 + 2] cycloaddition reactions. These reactions involved 3-ethoxycyclobutanones and allylsilanes, catalyzed by tin(IV) chloride, leading to the formation of cyclohexen-1-ones, which are valuable in various synthetic applications (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

Reactivity with Nucleophilic Reagents

Yamato, Ishikawa, and Kobayashi (1980) explored the reactivity of 1-ethoxyisochroman, a compound closely related to 3-ethoxy-2-cyclohexen-1-one, with various nucleophilic reagents. This study highlighted the susceptibility of these compounds to nucleophilic attack, offering insights into their potential applications in synthetic chemistry (Yamato, Ishikawa, & Kobayashi, 1980).

Annulation Reactions

Corey and Ghosh (1987) utilized 1-methoxy-cyclohexene, a derivative of 3-ethoxy-2-cyclohexen-1-one, in annulation reactions with ethyl acetoacetate. These reactions, catalyzed by Mn(III) acetate, yielded hydrindenone derivatives, illustrating the compound's utility in complex organic syntheses (Corey & Ghosh, 1987).

Conjugate Addition Reactions

Schultz and Harrington (1991) investigated the conjugate additions of organometallic reagents to chiral 2-substituted-2-cyclohexen-1-ones, showing good to excellent diastereoselectivities. Their work demonstrated the potential of 3-ethoxy-2-cyclohexen-1-one derivatives in asymmetric syntheses (Schultz & Harrington, 1991).

Safety And Hazards

In case of eye contact with 3-Ethoxy-2-cyclohexen-1-one, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention if symptoms occur . If inhaled, remove to fresh air and seek immediate medical attention if symptoms occur . In case of ingestion, do not induce vomiting and seek medical attention .

properties

IUPAC Name

3-ethoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFJPLIRVYENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201326
Record name 3-Ethoxycyclohex-2-ene-1-one
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-cyclohexen-1-one

CAS RN

5323-87-5
Record name 3-Ethoxy-2-cyclohexen-1-one
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Record name 3-Ethoxycyclohex-2-ene-1-one
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Record name 3-Ethoxy-2-cyclohexen-1-one
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Record name 3-Ethoxycyclohex-2-ene-1-one
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Record name 3-ethoxycyclohex-2-ene-1-one
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Record name 3-Ethoxy-2-cyclohexenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
Y TAMURA, Y KITA, Y MATSUTAKA… - Chemical and …, 1971 - jstage.jst.go.jp
… When the oximation of Ia by method C was carried out in ethanol and water, 3—ethoxy—2—cyclohexen—1-one oxime (IIIa) and 3-hydroxy-2-cyclohexen-l—one oxime (IVa) were …
Number of citations: 6 www.jstage.jst.go.jp
K Takehira, IH Oh, VC Martinez, RS Chavira… - Journal of molecular …, 1987 - Elsevier
… further oxidations of cyclohexanone significantly occurred, ie, cyclohexanone was oxidatively dehydrogenated to 2-cyclohexen-1-one, which then afforded 3-ethoxy-2-cyclohexen-1-one …
Number of citations: 28 www.sciencedirect.com
Y Kanda, T Fukuyama - Journal of the American Chemical Society, 1993 - ACS Publications
… T reatment of the dioxolanone 27 with LDA followed by addition of 3-ethoxy-2-cyclohexen-1 -one furnished, after acidic workup, the cyclohexenone 3 as a single isomer (Scheme I). The …
Number of citations: 164 pubs.acs.org
H Hu, GE Jagdmann Jr, PF Hughes, JB Nichols - Tetrahedron letters, 1995 - Elsevier
… Another route of synthesis for 2 (Scheme II) 10 employed the Beckmann rearrangement of syn-oxime 13 derived from 3-ethoxy-2-cyclohexen-1-one 12 to construct the azepine molecule …
Number of citations: 55 www.sciencedirect.com
NH Al‐Jobour, MY Shandala - Journal of Heterocyclic …, 1980 - Wiley Online Library
… The compounds selected for this study were tetralones, 3-ethoxy-2cyclohexen-1-one and acetylcyclopropane. The condensation of ethyl phenylpropiolate with …
Number of citations: 11 onlinelibrary.wiley.com
M TAKEDA, H INOUE, K NOGUCHI… - Chemical and …, 1976 - jstage.jst.go.jp
… Grignard reaction of 3-ethoxy—2—cyclohexen-1-one(1) with m-methoxyphenylmagnesium bromide gave the ac,fi-unsaturated ketone (2b). Hydrocyanation of the latter followed by …
Number of citations: 17 www.jstage.jst.go.jp
W Dai - 1991 - search.proquest.com
… alpha $-Substituted 5-hexynoic acids were prepared from 3-ethoxy-2-cyclohexen-1-one, using a novel ZnCl $\sb2 $-mediated alkylation of 3-ethoxy-2-cyclohexen-1-one. The most …
Number of citations: 2 search.proquest.com
T Nishikawa, M Isobe, T Goto - Synlett, 1991 - thieme-connect.com
… A model compound, having the bicyclo[7.3.1]tridec-4-ene-2,6-diyne system, without the aromatic moiety was synthesized from 3-ethoxy-2-cyclohexen-1-one in 12 steps through an …
Number of citations: 32 www.thieme-connect.com
W Dai, JA Katzenellenbogen - The Journal of Organic Chemistry, 1993 - ACS Publications
… To a 4-alkyl-substituted 3-ethoxy-2-cyclohexen-1 -one (68a-c) (10 mmol) was added a solution of H202 (30%, 2.8 g, 2.5 equiv) in MeOH (10 mL) at 15 C, followed by the dropwise …
Number of citations: 33 pubs.acs.org
H Kim, H Choi, K Lee - Synlett, 2018 - thieme-connect.com
… in only seven steps from the commercially available 3-ethoxy-2-cyclohexen-1-one (6). … the known condensation of the lithioveratrole 7 with 3-ethoxy-2-cyclohexen-1-one (6).[14] …
Number of citations: 4 www.thieme-connect.com

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